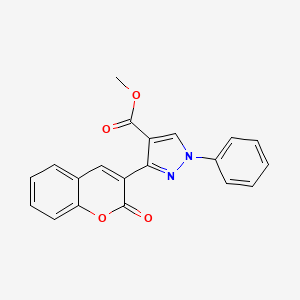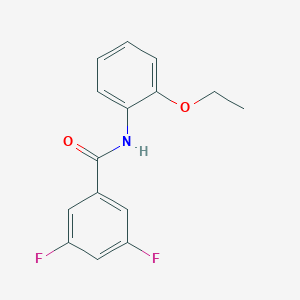![molecular formula C16H18N2O3S B5740724 N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea, also known as DMP 840, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including protein kinase C and tyrosine kinase, which are involved in various cellular signaling pathways.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 involves the inhibition of several enzymes, including protein kinase C and tyrosine kinase. These enzymes play a crucial role in various cellular signaling pathways, including those involved in cancer development. By inhibiting these enzymes, N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 can suppress the activation of these pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in lab experiments is its potent inhibitory activity against several enzymes involved in cancer development. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840. One area of research is the development of more potent and selective inhibitors of protein kinase C and tyrosine kinase, which may have fewer side effects than N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 treatment. Additionally, the potential use of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of novel drug delivery systems for N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 may improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 involves the reaction of 3,4-dimethoxyaniline with 2-(methylthio)aniline in the presence of urea and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has also been found to suppress the activation of several signaling pathways that are involved in cancer development, such as the PI3K/AKT and MAPK/ERK pathways.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-13-9-8-11(10-14(13)21-2)17-16(19)18-12-6-4-5-7-15(12)22-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJQROWXFSDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

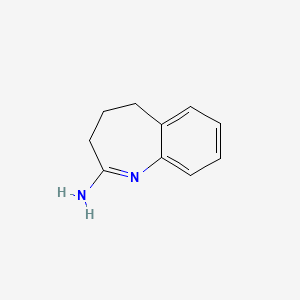
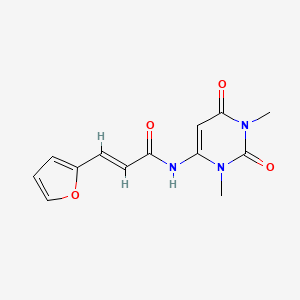
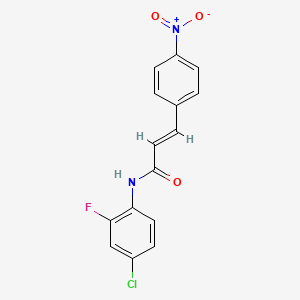
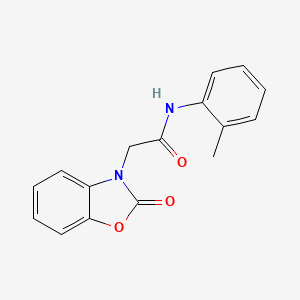
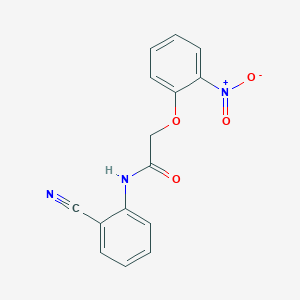
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)
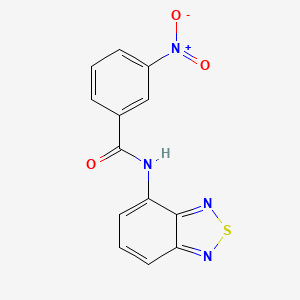
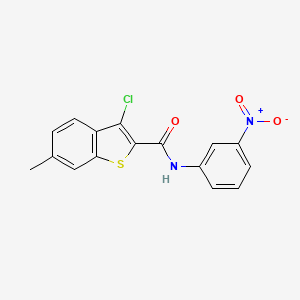
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)
